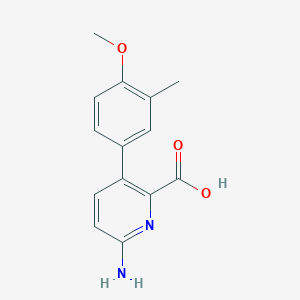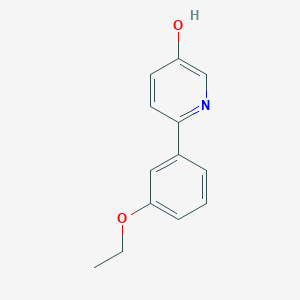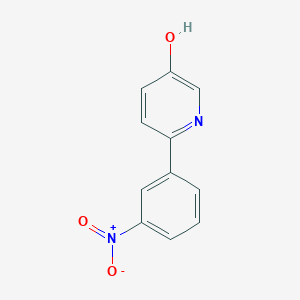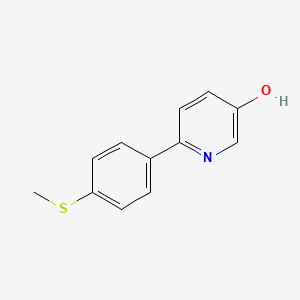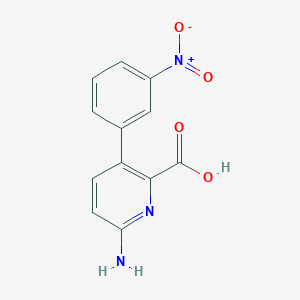
6-Amino-3-(3-nitrophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-nitrophenyl)picolinic acid (6-ANPP) is a synthetic organic compound belonging to the picolinic acid family. It is a white powder with a melting point of 164-165°C, and is soluble in water and organic solvents. 6-ANPP is widely used in scientific research due to its ability to interact with a variety of biological molecules. It is also used in the synthesis of various other compounds, such as drugs and dyes.
Mécanisme D'action
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It has been demonstrated to bind to the active site of certain enzymes, thereby inhibiting their activity. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with DNA, leading to the inhibition of transcription and replication.
Biochemical and Physiological Effects
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have an inhibitory effect on cell growth and proliferation, as well as to induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound with a long shelf life, and is easily soluble in a variety of solvents. In addition, it is non-toxic and can be used at low concentrations.
However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it is relatively expensive to synthesize. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with a variety of biological molecules, and its effects on these molecules may not always be desirable.
Orientations Futures
There are a number of potential future directions for the use of 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to design new drugs and dyes. In addition, it could be used to study the effects of environmental toxins on cells, as well as to develop new methods for the synthesis of other compounds. Finally, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% could be used to study the effects of various genetic mutations on cellular processes.
Méthodes De Synthèse
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% can be synthesized from the reaction of 3-nitrophenol and cyanide in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% is used in a variety of scientific research applications, such as cell culture studies, molecular biology, and biochemistry. It is also used in the study of enzyme kinetics, protein structure, and drug design. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antineoplastic agents.
Propriétés
IUPAC Name |
6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAKGCFRWNIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

